4-(azetidin-3-yl)-2-bromo-1,3-thiazole, trifluoroacetic acid
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Overview
Description
4-(azetidin-3-yl)-2-bromo-1,3-thiazole, trifluoroacetic acid is a heterocyclic compound that contains both azetidine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition with NH-heterocycles . The thiazole ring can be introduced through a Suzuki–Miyaura cross-coupling reaction using brominated pyrazole–azetidine hybrids with boronic acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(azetidin-3-yl)-2-bromo-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
4-(azetidin-3-yl)-2-bromo-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 4-(azetidin-3-yl)-2-bromo-1,3-thiazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in π-π stacking interactions or hydrogen bonding, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(azetidin-3-yl)-1lambda6-thiane-1,1-dione; trifluoroacetic acid
- 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid
Uniqueness
4-(azetidin-3-yl)-2-bromo-1,3-thiazole is unique due to the presence of both azetidine and thiazole rings, which confer distinct chemical and biological properties
Properties
CAS No. |
2763755-63-9 |
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Molecular Formula |
C8H8BrF3N2O2S |
Molecular Weight |
333.13 g/mol |
IUPAC Name |
4-(azetidin-3-yl)-2-bromo-1,3-thiazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H7BrN2S.C2HF3O2/c7-6-9-5(3-10-6)4-1-8-2-4;3-2(4,5)1(6)7/h3-4,8H,1-2H2;(H,6,7) |
InChI Key |
RUFPCLRGCODGKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CSC(=N2)Br.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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